molecular formula C17H26N2O5S B14597685 N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide CAS No. 61068-42-6

N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide

Cat. No.: B14597685
CAS No.: 61068-42-6
M. Wt: 370.5 g/mol
InChI Key: KEAVCNJGJSFZRZ-UHFFFAOYSA-N
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Description

N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide typically involves the reaction of 4-nitroaniline with methanesulfonyl chloride to form N-(4-nitrophenyl)methanesulfonamide. This intermediate is then reacted with decanoyl chloride to yield the final product. The reactions are usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis.

    Medicine: May have potential as a pharmaceutical intermediate or active ingredient.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide would depend on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The sulfonyl and nitro groups are key functional groups that can participate in various biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Methanesulfonyl)-N-(4-nitrophenyl)acetamide
  • N-(Methanesulfonyl)-N-(4-nitrophenyl)benzamide
  • N-(Methanesulfonyl)-N-(4-nitrophenyl)hexanamide

Uniqueness

N-(Methanesulfonyl)-N-(4-nitrophenyl)decanamide is unique due to its specific structure, which includes a decanamide chain. This structural feature may impart unique physical and chemical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

61068-42-6

Molecular Formula

C17H26N2O5S

Molecular Weight

370.5 g/mol

IUPAC Name

N-methylsulfonyl-N-(4-nitrophenyl)decanamide

InChI

InChI=1S/C17H26N2O5S/c1-3-4-5-6-7-8-9-10-17(20)18(25(2,23)24)15-11-13-16(14-12-15)19(21)22/h11-14H,3-10H2,1-2H3

InChI Key

KEAVCNJGJSFZRZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C

Origin of Product

United States

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